[(1,5-dimethyl-1H-pyrazol-3-yl)methyl](methyl)amine hydrochloride
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Overview
Description
(1,5-dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which includes a pyrazole ring substituted with methyl groups and an amine group, making it a valuable intermediate in the synthesis of various heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with appropriate primary amines. This process is usually carried out under reflux conditions in acetonitrile . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(1,5-dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(1,5-dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the development of biologically active molecules.
Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (1,5-dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can modulate various biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3(5)-Aminopyrazoles: These compounds are structurally similar and are used as precursors in the synthesis of condensed heterocyclic systems.
Imidazole Derivatives: Imidazoles share a similar heterocyclic structure and are known for their broad range of biological activities.
Uniqueness
(1,5-dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C7H14ClN3 |
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Molecular Weight |
175.66 g/mol |
IUPAC Name |
1-(1,5-dimethylpyrazol-3-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H13N3.ClH/c1-6-4-7(5-8-2)9-10(6)3;/h4,8H,5H2,1-3H3;1H |
InChI Key |
AFMGBZCSRHDSEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)CNC.Cl |
Origin of Product |
United States |
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